molecular formula C6H6BrN3 B8007250 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile

Katalognummer: B8007250
Molekulargewicht: 200.04 g/mol
InChI-Schlüssel: KGXFZJPHLWMXFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom at the 5th position, an ethyl group at the 1st position, and a nitrile group at the 4th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-1-ethylpyrazole with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are used under controlled conditions.

    Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile or 5-thio-1-ethyl-1H-pyrazole-4-carbonitrile can be formed.

    Reduction Products: Reduction of the nitrile group yields 5-bromo-1-ethyl-1H-pyrazole-4-amine.

    Cyclization Products: Cyclization reactions can lead to the formation of fused heterocyclic compounds with potential biological activity.

Wissenschaftliche Forschungsanwendungen

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including agrochemicals and dyes.

    Material Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and nitrile group can enhance the compound’s reactivity and binding affinity to these targets, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.

    5-Chloro-1-ethyl-1H-pyrazole-4-carbonitrile: Similar structure but with a chlorine atom instead of a bromine atom.

    1-Ethyl-1H-pyrazole-4-carbonitrile: Lacks the bromine substitution at the 5th position.

Uniqueness

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both the bromine atom and the nitrile group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Biologische Aktivität

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound belongs to the pyrazole family of compounds, which are known for their broad spectrum of biological activities. Pyrazole derivatives have been extensively studied for their roles in medicinal chemistry, particularly in anti-inflammatory, antimicrobial, and anticancer applications.

The biological activity of this compound involves several biochemical pathways:

  • Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This inhibition leads to a reduction in pro-inflammatory mediators, making it a candidate for anti-inflammatory therapies .
  • Cell Signaling Modulation : The compound influences various cell signaling pathways, potentially affecting gene expression and cellular metabolism. For instance, it has been reported to modulate the activity of acetylcholinesterase (AChE), which plays a critical role in neurotransmission .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate strong bactericidal activity:

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.300.60
Pseudomonas aeruginosa0.350.70

These results suggest that the compound could be developed as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been substantiated through various studies:

  • Inhibition of Nitric Oxide Production : The compound effectively reduces the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Anticancer Properties

Research indicates that this compound may possess anticancer properties:

  • Cell Line Studies : In vitro studies have shown that this compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines are promising and suggest effective cytotoxicity:
Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)7.5

The mechanism appears to involve apoptosis induction and modulation of cell cycle regulators .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives, including this compound:

  • Combination Therapy with Doxorubicin : A study demonstrated that combining this pyrazole derivative with doxorubicin enhanced cytotoxic effects against MDA-MB-231 breast cancer cells, suggesting a synergistic effect that could improve treatment outcomes while minimizing side effects .
  • In Vivo Models : Animal studies have shown that administration of this compound leads to significant reductions in tumor size in xenograft models, supporting its further development as an anticancer drug candidate.

Eigenschaften

IUPAC Name

5-bromo-1-ethylpyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3/c1-2-10-6(7)5(3-8)4-9-10/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXFZJPHLWMXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.